molecular formula C10H6BrNO3 B6270256 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 901930-35-6

3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B6270256
CAS No.: 901930-35-6
M. Wt: 268.1
InChI Key:
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Description

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as 4-bromophenylacetic acid, have been observed to undergo reactions like free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been reported to affect various biological pathways . For instance, they have been found to influence the production of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, leading to a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds, such as indole derivatives, have been reported to have diverse biological activities . For instance, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that the compound could potentially be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-bromobenzoyl chloride with hydroxylamine to form 4-bromobenzohydroxamic acid, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of oxazole derivatives with biological targets.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for additional interactions in biological systems and can be further modified to create a variety of derivatives.

Properties

CAS No.

901930-35-6

Molecular Formula

C10H6BrNO3

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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